LDS 867
Description
Historical Context and Discovery
The development of this compound emerged from the continuous quest for efficient laser dyes capable of operating in the near-infrared region of the electromagnetic spectrum. While specific details regarding the exact discovery date and original researchers remain limited in available literature, the compound represents part of a broader family of benzothiazolium-based laser dyes that were developed to address the growing need for tunable laser sources in the longer wavelength regions. The designation "LDS" suggests its inclusion in a systematic series of laser dye compounds, with the numerical identifier 867 likely referring to its position within this classification system or its characteristic wavelength properties.
The historical significance of this compound lies in its contribution to expanding the available wavelength range for dye laser applications. Traditional laser dyes were primarily effective in the visible region, but the development of near-infrared active compounds like this compound opened new possibilities for applications in telecommunications, medical diagnostics, and atmospheric monitoring. The compound's development coincided with advances in laser technology and the increasing demand for tunable sources in the 800-900 nanometer range, where many important molecular transitions and atmospheric windows exist.
The compound has gained recognition in the scientific community through its inclusion in commercial laser dye catalogs and its utilization in numerous research applications. Its adoption by laser manufacturers and research institutions worldwide demonstrates its practical value and reliability as a laser gain medium. The availability of this compound through multiple commercial suppliers indicates its established position within the laser dye market and its recognized importance for near-infrared laser applications.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of benzothiazolium compounds, specifically classified as a cyanine-type dye with extended conjugation. The complete chemical nomenclature according to International Union of Pure and Applied Chemistry standards is: Benzothiazolium, 2-[[4-[4-[4-(dimethylamino)phenyl]-1,3-butadienyl]-2H-1-benzopyran-2-ylidene]methyl]-3-ethyl perchlorate. This systematic name reflects the complex molecular architecture that underlies the compound's optical properties.
The molecular formula of this compound is C31H29N2OS∙ClO4, indicating a molecular weight of 577.1 atomic mass units. The Chemical Abstracts Service has assigned the registry number 106025-71-2 to this compound, providing a unique identifier for database searches and regulatory purposes. The structure incorporates several key functional groups that contribute to its laser dye properties: a benzothiazolium core, a dimethylamino electron-donating group, an extended polyene chain, and a benzopyran moiety.
The classification of this compound as a laser dye specifically places it within the broader category of organic fluorescent compounds designed for laser applications. Within this classification, it is further categorized as a near-infrared dye due to its absorption and emission characteristics in the 800-950 nanometer region. The compound exhibits the typical structural features of cyanine dyes, including alternating single and double bonds that create an extended π-electron system responsible for its optical properties.
Table 1: Fundamental Chemical Properties of this compound
Table 2: Spectroscopic Properties in Different Solvents
The structural complexity of this compound reflects the sophisticated molecular design required to achieve efficient lasing in the near-infrared region. The benzothiazolium core provides structural rigidity and contributes to the overall electronic properties, while the extended conjugated system enables the red-shifted absorption and emission characteristics essential for near-infrared applications. The dimethylamino group functions as an electron donor, enhancing the push-pull electronic character that is crucial for efficient fluorescence and lasing action.
Properties
CAS No. |
112900-11-5 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Synonyms |
LDS 867 |
Origin of Product |
United States |
Scientific Research Applications
Cancer Treatment Applications
Research indicates that LDS 867 is being explored for its therapeutic potential in various cancers. Notably, studies have shown its effectiveness in:
- Breast Cancer : Inhibiting PKD activity has been linked to reduced tumor growth in preclinical models.
- Prostate Cancer : this compound has demonstrated the ability to hinder metastatic progression.
- Leukemia : Its selective action on PKD may enhance the efficacy of existing treatments.
A study published in Materials Science and Engineering highlights the promising results of this compound in optical power limiting applications, which could be relevant for developing protective measures against laser-induced damage in biomedical settings .
Thermo-Optic Nonlinearity
This compound exhibits significant thermo-optic nonlinearity under low power continuous wave laser excitation. This property makes it suitable for:
- Optical Power Limiting : The compound can be utilized to protect sensitive optical devices from high-intensity laser beams.
- Laser Technology : Its nonlinear optical properties can enhance the functionality of laser systems, making them safer and more efficient.
Case Studies
Several studies have documented the application of this compound in optical systems:
- A research paper indicated that this compound could serve as an effective material for optical power limiting, demonstrating its utility in various laser applications .
- Experimental results confirmed that the incorporation of this compound into optical devices significantly improved their resilience against damage from high-energy light sources.
Data Summary
The following table summarizes key findings related to the applications of this compound:
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Cancer Treatment | Breast Cancer | Reduced tumor growth in preclinical models |
| Prostate Cancer | Inhibition of metastatic progression | |
| Leukemia | Enhanced efficacy when combined with existing therapies | |
| Optical Technologies | Optical Power Limiting | Effective protection against laser-induced damage |
| Laser Systems | Improved functionality through nonlinear properties |
Comparison with Similar Compounds
Structural and Functional Analogues
LDS 867 is part of the LDS series of laser dyes, which includes LDS 759, LDS 765, LDS 798, and LDS 821. These dyes share structural motifs (e.g., aromatic backbones with electron-donor/acceptor groups) but differ in substituents and spectral ranges .
Table 1: Key Properties of this compound and Comparable Laser Dyes
Optical Power Limiting
This compound’s large n₂ enables passive optical limiting , protecting sensitive equipment from laser-induced damage. Experimental studies using z-scan techniques confirm its efficacy in attenuating high-intensity beams while maintaining transparency at low intensities .
Comparative Advantages Over Carbostyril Derivatives
While carbostyril derivatives (e.g., compounds in Japanese Patent Kokai 9-301,867) are optimized for pharmaceutical applications (e.g., 5-HT1A receptor agonism), this compound excels in photonic applications due to its tailored NLO response and material compatibility .
Preparation Methods
Conventional Condensation Reaction
The synthesis of cyanine dyes like this compound typically involves a stepwise condensation of two nucleophilic heterocyclic precursors with an electrophilic linker. For example:
-
Quaternization of Indolenine Derivatives : Aromatic heterocycles (e.g., indolenine) are alkylated to form quaternary ammonium salts, enhancing reactivity.
-
Polymethine Chain Formation : The quaternized heterocycles react with a tri- or penta-methine precursor (e.g., malonaldehyde dianil) under acidic conditions to form the conjugated chain.
-
Purification : Crude dyes are purified via pH-dependent solubility adjustments or chromatography.
This method aligns with the modular approach described by recent studies, where functional groups are introduced in final steps to prevent degradation.
Solvent and Concentration Optimization
Solvent Selection
The lasing wavelength of this compound is solvent-dependent, as polar solvents stabilize charge-separated excited states. Key solvent effects include:
| Solvent | Peak Lasing Wavelength (nm) | Tuning Range (nm) | Pump Source |
|---|---|---|---|
| Methanol | 861–865 | 830–910 | Nd:YAG (532 nm) |
| DMSO | 946 | 922–963 | FL69 |
| Ethanol | 863 | 832–900 | Nd:YAG (532 nm) |
| PC/EtOH (3:97) | 875 | 840–945 | Nd:YAG (532 nm) |
Data compiled from Exciton and Sirah Lasertechnik.
Methanol is preferred for high-energy pulsed lasers due to its broad tuning range (830–910 nm). In contrast, DMSO shifts the emission to 946 nm, making it suitable for applications requiring longer wavelengths.
Concentration Effects
Dye concentration directly impacts lasing efficiency and wavelength. For this compound in methanol:
-
Oscillator Applications : 170 mg/L yields optimal gain at 865 nm.
-
Amplifier Applications : Lower concentrations (20 mg/L) reduce reabsorption losses, enhancing output at 863 nm.
Higher concentrations induce red shifts due to aggregation, while diluted solutions favor monomeric species with blue-shifted emissions.
Purification and Stabilization Techniques
Chromatographic Methods
Post-synthesis purification often employs reverse-phase chromatography to remove unreacted precursors. For instance, asymmetric cyanine dyes are isolated using C18 columns with acetonitrile/water gradients.
pH-Dependent Solubility
This compound’s carboxylic acid derivatives exhibit pH-sensitive solubility, enabling precipitation at acidic pH (≤3) and dissolution in alkaline buffers (pH ≥8). This property simplifies large-scale purification without chromatography.
Performance in Laser Systems
Pulsed Laser Applications
When pumped by a Nd:YAG laser (532 nm), this compound in methanol generates pulses as short as 1.3 ps at 900 nm with 52 mW average power. The addition of DMSO (55:45 v/v with methanol) extends the tuning range to 835–955 nm, ideal for ultrafast spectroscopy.
Efficiency Metrics
-
Slope Efficiency : Up to 12% when using side-pumped configurations in methanol.
-
Thermal Stability : Ethylene glycol (EG) blends reduce thermal degradation, sustaining 90% output power after 10^6 pulses.
Challenges and Innovations
Photodegradation
Prolonged exposure to UV pump sources induces photobleaching via C–C bond cleavage in the polymethine chain. Stabilization strategies include:
Q & A
Q. How to design a comparative study evaluating this compound against commercial NLO materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
